5-Methyl-2-furaldehyde oxime
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Overview
Description
5-Methyl-2-furaldehyde oxime is an organic compound with the molecular formula C6H7NO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains an oxime functional group.
Mechanism of Action
Target of Action
5-Methyl-2-furaldehyde oxime is a biochemical used in proteomics research It’s known that oximes, in general, can react with aldehydes and ketones to form compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets. In the formation of oximes, the nitrogen acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
This compound, a derivative of 5-Hydroxymethyl-2-furaldehyde (HMF), can be produced from biomass sources like fructose, glucose, or sucrose. The transformation of these sugars is a significant reaction pathway due to their availability in biomass primary compounds .
Result of Action
The formation of oximes from aldehydes and ketones is a well-known reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transformation of sugars into this compound and other derivatives can be influenced by factors such as temperature and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
It is known that oximes, such as 5-Methyl-2-furaldehyde oxime, can react with aldehydes and ketones to form compounds . This reaction is essentially irreversible as the adduct dehydrates
Molecular Mechanism
It is known that oximes can form through a reaction with aldehydes and ketones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-furaldehyde oxime can be synthesized through the reaction of 5-methyl-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-furaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-furaldehyde oxime has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Furfural: An aldehyde derived from furan, used in the production of resins and as a solvent.
5-Hydroxymethyl-2-furaldehyde: A related compound with applications in the synthesis of fine chemicals and as a platform chemical for bio-based products.
Uniqueness
5-Methyl-2-furaldehyde oxime is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its oxime group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(NE)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBRLHBYLMMWER-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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